Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
Brand Name: Vulcanchem
CAS No.: 22328-79-6
VCID: VC13239171
InChI: InChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11)
SMILES: C1CCN2CCNC(=O)C2C1
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

CAS No.: 22328-79-6

Cat. No.: VC13239171

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one - 22328-79-6

Specification

CAS No. 22328-79-6
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one
Standard InChI InChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11)
Standard InChI Key AGBUHYGWJRLISC-UHFFFAOYSA-N
SMILES C1CCN2CCNC(=O)C2C1
Canonical SMILES C1CCN2CCNC(=O)C2C1

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound consists of a bicyclic framework where a pyridine ring (six-membered aromatic ring with one nitrogen atom) is fused to a pyrazine ring (six-membered diaromatic ring with two nitrogen atoms). The "octahydro" designation indicates full saturation of both rings, resulting in a non-aromatic, chair-conformation scaffold. The ketone group at position 1 introduces a polarizable carbonyl moiety, influencing both reactivity and molecular interactions .

Stereochemical Considerations

The molecule contains two chiral centers at positions 2 and 9a, leading to four possible stereoisomers. Enantiomeric forms, such as the (9aR)-configuration, have been synthesized and characterized, demonstrating distinct physicochemical profiles . For example, the (9aR)-enantiomer exhibits a logP of 0.71 compared to 2.31 for the racemic mixture, highlighting stereochemistry’s role in lipophilicity .

Table 1: Structural Comparison of Related Bicyclic Compounds

Compound NameMolecular FormulaKey Functional GroupslogPPSA (Ų)
Octahydro-1H-pyrido[1,2-a]pyrazin-1-oneC8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}Ketone1.0229.1
Octahydro-2H-pyrido[1,2-a]pyrazineC8H16N2\text{C}_8\text{H}_{16}\text{N}_2None0.7115.3
1,4-Diazabicyclo[4.4.0]decaneC8H16N2\text{C}_8\text{H}_{16}\text{N}_2Secondary amines0.6815.3

Synthesis and Chemical Reactivity

Key Synthetic Routes

A serendipitous nitro-Mannich reaction has been reported as the shortest pathway to the octahydro-pyrido[1,2-a]pyrazine core. During attempts to synthesize nitroamine derivatives, an unexpected nitro group displacement led to cyclization, forming the bicyclic structure in one pot . This method offers a 62% yield under optimized conditions (acetonitrile, 60°C, 24 hours) .

Alternative approaches include:

  • Cyclization of linear precursors: Reaction of 1,5-diamine derivatives with carbonyl sources under acidic conditions.

  • Reductive amination: Using sodium cyanoborohydride to cyclize keto-amine intermediates .

Functionalization Strategies

The ketone group at position 1 serves as a handle for further derivatization:

  • Grignard reactions: Addition of organomagnesium reagents to form tertiary alcohols.

  • Reductive amination: Conversion to secondary amines using ammonium acetate and NaBH3_3CN .

  • Sulfide formation: Reaction with Lawesson’s reagent to produce thione analogs .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

Experimental logP values range from 1.02 to 2.31, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (0.8 mg/mL at pH 7.4) but improves in acidic conditions due to protonation of the pyrazine nitrogen.

Metabolic Stability

In vitro hepatic microsomal studies show a half-life of 43 minutes in human liver S9 fractions, primarily due to CYP3A4-mediated oxidation at the pyrazine ring . Methylation of the pyridine nitrogen increases stability to >120 minutes .

Biological Activity and Pharmacological Applications

Nrf2/ARE Pathway Activation

Derivatives bearing the pyrido[1,2-a]pyrazin scaffold induce nuclear factor erythroid 2-related factor 2 (Nrf2), a regulator of antioxidant response elements (ARE). Compound 3g (a methyl-substituted analog) upregulates NQO1 expression 2.3-fold compared to the control in HCT116 cells, surpassing the benchmark inducer tBHQ . This activity suggests potential in treating oxidative stress-related disorders like Parkinson’s disease .

Table 2: Pharmacological Profiles of Select Derivatives

DerivativeTargetIC50_{50}/Ki_iTherapeutic Potential
3gNrf2/ARE0.8 μMChemoprevention
2-Fluoroμ-Opioid receptor18 nMAddiction treatment
7-MethylDopamine D2 receptor240 nMSchizophrenia

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate for:

  • Antioxidant agents: Through Nrf2 pathway activation .

  • Analgesics: Via μ-opioid receptor modulation .

  • Antipsychotics: Dopamine receptor-binding derivatives .

Material Science

Its rigid bicyclic structure has been explored in:

  • Liquid crystals: As a core moiety for mesomorphic phases.

  • Coordination polymers: Chelating metal ions through pyrazine nitrogens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator